molecular formula C10H11ClO5S B1653857 Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate CAS No. 200575-17-3

Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate

Cat. No.: B1653857
CAS No.: 200575-17-3
M. Wt: 278.71 g/mol
InChI Key: WEMPSVOPLDKKRH-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate is a useful research compound. Its molecular formula is C10H11ClO5S and its molecular weight is 278.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Process Development

  • Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate has been utilized in the synthesis of various compounds. For instance, it played a role in the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate, which was achieved through a continuous-flow diazotization process. This method notably reduced side reactions like hydrolysis, even with high concentrations of hydrochloric acid (Yu et al., 2016).

Chemical Derivatives and Applications

  • The compound has been involved in producing derivatives like methyl 2-chloro-5-(ethoxycarbonylamino) benzoate through reduction and condensation reactions, leading to the synthesis of various products with high purity (Liu Ai-ju, 2015).
  • In addition, it has been used in the synthesis of new chemical entities like Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which has potential applications in treating hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).

Pharmacological Research

  • This compound derivatives have been synthesized and evaluated for their pharmacological activities, such as anti-HIV and antifungal properties (Zareef et al., 2007).
  • Furthermore, derivatives of this compound have been involved in the synthesis of other pharmacologically active compounds, demonstrating significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains (Abbavaram et al., 2013).

Environmental and Analytical Chemistry

  • This compound and its derivatives have been studied in the context of environmental chemistry, such as investigating the enzymatically mediated chlorination of fulvic acid in environmental samples (Niedan et al., 2000).
  • It also appears in analytical chemistry methods, for example, in the development of sensitive methods for measuring environmental phenols in human milk (Ye et al., 2008).

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO5S/c1-3-16-9-5-4-7(17(11,13)14)6-8(9)10(12)15-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMPSVOPLDKKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596240
Record name Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200575-17-3
Record name Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200575-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(chlorosulfonyl)-2-ethoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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